

Robenacoxib Demonstrates Efficacy Over Placebo in Managing Feline Chronic Musculoskeletal Disease

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Compound of Interest		
Compound Name:	Robenacoxib	
Cat. No.:	B1679492	Get Quote

Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID), has shown significant efficacy in alleviating pain and improving mobility in cats suffering from chronic musculoskeletal diseases, such as degenerative joint disease (DJD) and osteoarthritis, when compared to placebo in multiple clinical trials. These studies highlight the drug's role as a valuable therapeutic option for managing chronic pain in the feline population.

A key pilot study investigating **robenacoxib** in cats with DJD-associated pain revealed notable improvements in activity and reductions in owner-assessed disability.[1][2] Cats treated with **robenacoxib** exhibited a 10% increase in activity at the 80th percentile after three and six weeks of treatment.[1][2] Furthermore, owner assessments indicated a significant 49% reduction in disability and improvements in temperament and well-being after six weeks of **robenacoxib** administration.[1][2][3]

The safety profile of **robenacoxib** has also been a focus of clinical evaluation. In a study involving 194 cats with osteoarthritis, **robenacoxib** was well-tolerated when administered daily for one month, with no clinical indications of damage to the gastrointestinal tract, kidneys, or liver, even in cats with concurrent chronic kidney disease.[4][5] A pooled analysis of four clinical trials with 449 cats further supported these findings, showing no significant difference in the number of cats reporting at least one adverse event between the **robenacoxib** (47.8%) and placebo (41.0%) groups over 4 to 12 weeks of treatment.[6] The most commonly reported adverse events in both groups were mild and included vomiting, anorexia, diarrhea, and lethargy.[7]



Quantitative Data Summary



Outcome Measure	Robenacoxi b Group	Placebo Group	p-value	Study Duration	Reference
Efficacy					
Mean Total Activity Increase	5.7% higher	-	0.24	3 & 6 weeks	[1][2][3]
>10% Increase in Activity (80th percentile)	Observed	Not Observed	0.046 (3 weeks), 0.026 (6 weeks)	3 & 6 weeks	[1][2][3]
Owner- Assessed Disability Reduction	49% reduction	-	0.01	6 weeks	[1][2][3]
Improved Temperament	Significant Improvement	-	0.0039	6 weeks	[1][2][3]
Improved Well-being	Significant Improvement	-	0.021	6 weeks	[1][2][3]
Successful Treatment Outcome	Higher success rate (NNT: 3.8)	Lower success rate	0.018	6 weeks	[1][2][3]
Rescue Analgesia Required (post-op)	19.7%	41.7%	0.037	3 days	[8]
Safety					
Cats with at least one Adverse Event	47.8% (106/222)	41.0% (93/227)	0.15	4-12 weeks	[6]



Cats with						
Adverse	37 cats (54	33 cats (48				
Events	reports)	reports)	0.46	28 days	[4]	
(osteoarthritis	reports)	reports)				
)						

Experimental Protocols

Study Design: The majority of studies evaluating the efficacy and safety of **robenacoxib** in cats with chronic musculoskeletal disease are prospective, randomized, blinded, placebo-controlled clinical trials.[1][2][4][8] Some studies also incorporate a crossover design.[7]

Animal Selection: Client-owned cats with a diagnosis of chronic musculoskeletal disease, such as degenerative joint disease or osteoarthritis, confirmed through clinical examination and sometimes radiographic evidence, are enrolled.[1][2][4] Inclusion criteria generally require the cat to be otherwise healthy.[1][2] Exclusion criteria typically include severe or uncontrolled concomitant diseases and the use of other analgesics or medications that could predispose the cat to gastric ulceration or renal damage.[7]

Treatment Administration: **Robenacoxib** is administered orally, typically once daily, at a dosage ranging from 1.0 to 2.4 mg/kg.[4][9] The placebo group receives an identical-looking tablet without the active ingredient.[4] Treatment duration in these studies varies from 28 days to 12 weeks.[4][6][7]

Outcome Measures:

- Primary Efficacy Endpoints: Often include owner assessments of the cat's activity, mobility, and quality of life using validated questionnaires or scoring systems. Objective measures such as actimetry (using activity monitors) are also employed to quantify changes in movement.[1][2]
- Secondary Efficacy Endpoints: May include changes in temperament, happiness, and overall well-being as reported by the owner.[1][2][3] The need for rescue analgesia is a key endpoint in post-operative pain studies.[8]

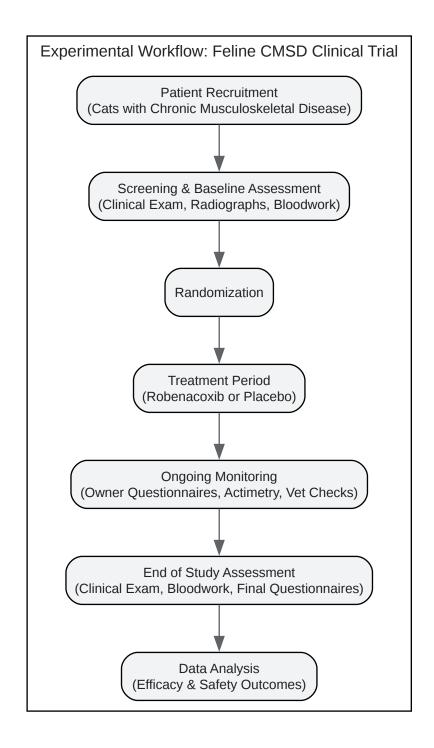


 Safety Endpoints: Monitored through the reporting of adverse events by owners and veterinarians. Clinical examinations, body weight measurements, and analyses of hematology, serum chemistry, and urine are conducted at baseline and at the end of the study period to assess for any drug-related changes.[4][6]

Mechanism of Action and Experimental Workflow

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the coxib class.[10][11] Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[10][12][13] The COX-2 enzyme is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[11] By selectively inhibiting COX-2 while sparing the COX-1 enzyme, which is involved in normal physiological functions, **robenacoxib** effectively reduces pain and inflammation with a lower risk of certain side effects compared to non-selective NSAIDs.[10][11]

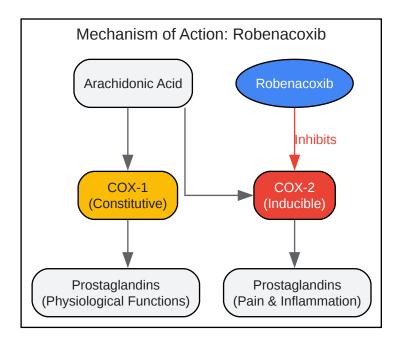




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Figure 1: Experimental workflow for a feline chronic musculoskeletal disease clinical trial.





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Figure 2: **Robenacoxib**'s selective inhibition of the COX-2 pathway.

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